molecular formula C10H20O B150745 Dihydroterpineol CAS No. 498-81-7

Dihydroterpineol

Cat. No. B150745
Key on ui cas rn: 498-81-7
M. Wt: 156.26 g/mol
InChI Key: UODXCYZDMHPIJE-UHFFFAOYSA-N
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Patent
US04816452

Procedure details

α-Terpineol (6.17 g) in ethanol (130 ml) was hydrogenated for 1 h at atmospheric pressure using 10% Pd-C catalyst (290 mg). The catalyst was then removed by filtration through Kieselguhr and the solvent was removed under reduced pressure to leave the title compound as an oil (5.93 g). Distillation gave an oil (4.56 g) b.p. (13 mm) 98°; νmax (film) 3375, 2940, 1445, 1160, 1140, and 910 cm-1 ; δH (60 MHz, CDCl3) 0.6-2.0(m).
Name
α-Terpineol
Quantity
6.17 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One
Name
Quantity
290 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH2:7][CH2:6][C@H:5]([C:8]([OH:11])([CH3:10])[CH3:9])[CH2:4][CH:3]=1>C(O)C.[Pd]>[CH3:1][CH:2]1[CH2:7][CH2:6][CH:5]([C:8]([OH:11])([CH3:10])[CH3:9])[CH2:4][CH2:3]1

Inputs

Step One
Name
α-Terpineol
Quantity
6.17 g
Type
reactant
Smiles
CC1=CC[C@H](CC1)C(C)(C)O
Name
Quantity
130 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
290 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was then removed by filtration through Kieselguhr
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CC1CCC(CC1)C(C)(C)O
Measurements
Type Value Analysis
AMOUNT: MASS 5.93 g
YIELD: CALCULATEDPERCENTYIELD 94.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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